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Compound of Interest

Compound Name: 1-Acetyl-4-aminopiperidine

Cat. No.: B066903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR)

characterization of 1-Acetyl-4-aminopiperidine and its derivatives. Due to the limited

availability of public domain spectral data for 1-Acetyl-4-aminopiperidine, this guide leverages

data from structurally related compounds to predict its NMR spectral features and provides a

framework for its characterization.

Introduction to NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to

determine the structure of organic molecules. For piperidine-based compounds, ¹H and ¹³C

NMR provide crucial information about the chemical environment of each proton and carbon

atom, including their connectivity and stereochemistry. Key parameters include chemical shifts

(δ), coupling constants (J), and signal multiplicities.

Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for 1-Acetylpiperidine and 4-

Aminopiperidine, which serve as foundational structures for predicting the spectral

characteristics of 1-Acetyl-4-aminopiperidine. Data for other relevant piperidine derivatives

are also included for a broader comparison.
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Table 1: ¹H NMR Data of Reference Compounds
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Table 2: ¹³C NMR Data of Reference Compounds
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Compoun
d

Solvent C-2, C-6 C-3, C-5 C-4
Acetyl
(C=O)

Acetyl
(CH₃)

1-

Acetylpiper

idine

CDCl₃ 46.8, 41.5 25.5, 24.5 26.5 169.2 21.4

4-

Aminopiper

idine

CDCl₃ 46.5 35.5 51.0 - -

Predicted

1-Acetyl-4-

aminopiper

idine

CDCl₃ ~45-47 ~34-36 ~50-52 ~169-171 ~21-22

Note: Predicted values are estimations based on the analysis of related structures and are

intended as a guide for spectral interpretation.

Experimental Protocols
A general protocol for the NMR characterization of piperidine derivatives is outlined below.

Sample Preparation:

Weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O).

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum.

Visualization of Key Structures and Workflows
The following diagrams illustrate the chemical structure of 1-Acetyl-4-aminopiperidine and a

typical experimental workflow for its NMR characterization.

Caption: Chemical Structure of 1-Acetyl-4-aminopiperidine.
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To cite this document: BenchChem. [NMR Characterization of 1-Acetyl-4-aminopiperidine
and its Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066903#nmr-characterization-of-1-acetyl-4-
aminopiperidine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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